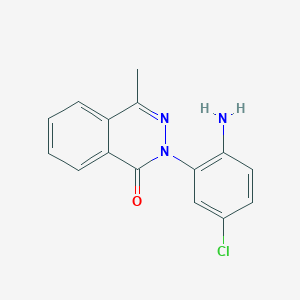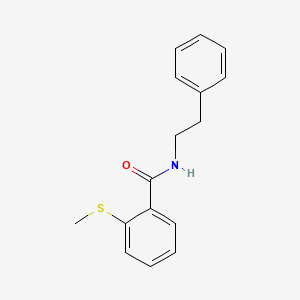![molecular formula C15H11ClN2OS B5527902 (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5527902.png)
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, due to its structural complexity, likely exhibits a range of chemical and physical properties that make it a subject of scientific investigation. While direct research on this exact molecule is scarce, the study of similar compounds provides valuable insights into its potential synthesis, structure, and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. A related study describes a three-step synthesis process for creating 3-aryl-2-sulfanylthienopyridines, which shares structural motifs with the target compound (Kobayashi, Suzuki, & Egara, 2013). This process includes the introduction of sulfanyl groups and subsequent ring closure, which might be applicable to synthesizing the compound of interest by adjusting the functional groups involved.
Molecular Structure Analysis
The crystal and molecular structure of related compounds provides insights into the potential structure of the target compound. For instance, structural analysis through X-ray diffraction of related molecules has elucidated details like intermolecular hydrogen bonding, crystalline structure, and molecular conformation (Lakshminarayana et al., 2009). Such analyses are crucial for understanding the three-dimensional arrangement of atoms within the compound and predicting its reactivity and interactions.
Chemical Reactions and Properties
Chemical properties of organic compounds are largely dictated by their functional groups and molecular structure. Studies on similar molecules, such as various substituted pyridines and thienopyridines, reveal how alterations in the molecular framework affect their reactivity and the types of chemical reactions they undergo (Dyachenko et al., 2019). These studies often explore reactions under different conditions to synthesize novel derivatives, providing a basis for predicting the behavior of the compound .
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are integral to its characterization. While specific data on the compound of interest is not readily available, analyses of structurally similar compounds offer insights. For example, the solubility and melting points can be influenced by the presence of specific functional groups and the overall molecular geometry (Sivakumar et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and susceptibility to undergo specific reactions, are essential for understanding a compound's potential applications and behaviors. The electronic structure, as explored through quantum chemical calculations for related compounds, provides a foundation for predicting these properties (Al-Ansari, 2016).
作用机制
未来方向
属性
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-8-2-7-11-12(17)14(20-15(11)18-8)13(19)9-3-5-10(16)6-4-9/h2-7H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPWWUWHPFZUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide hydrochloride](/img/structure/B5527827.png)
![4-[(2-fluoro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5527855.png)
![methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5527860.png)
![3-ethyl-8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527870.png)
![4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B5527877.png)

![3-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5527899.png)


![6-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5527914.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-2,4-imidazolidinedione](/img/structure/B5527917.png)
![(1S*,5R*)-6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5527918.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5527921.png)